Cas no 1367938-16-6 (2-(3-methanesulfonylphenyl)-1-methylpiperazine)

2-(3-Methanesulfonylphenyl)-1-methylpiperazine is a piperazine derivative featuring a methanesulfonylphenyl substituent, which enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The compound's structure combines a piperazine core with a sulfonyl group, offering versatility in medicinal chemistry applications, particularly in the development of receptor-targeting agents. Its methanesulfonyl moiety may improve solubility and bioavailability, while the methylpiperazine component contributes to binding affinity in bioactive molecules. This compound is suitable for research involving central nervous system (CNS) targets or enzyme modulation due to its balanced lipophilicity and electronic properties. It is typically handled under controlled conditions due to its reactive functional groups.
2-(3-methanesulfonylphenyl)-1-methylpiperazine structure
1367938-16-6 structure
Product name:2-(3-methanesulfonylphenyl)-1-methylpiperazine
CAS No:1367938-16-6
MF:C12H18N2O2S
Molecular Weight:254.348521709442
CID:5969542
PubChem ID:133650961

2-(3-methanesulfonylphenyl)-1-methylpiperazine 化学的及び物理的性質

名前と識別子

    • 2-(3-methanesulfonylphenyl)-1-methylpiperazine
    • 1367938-16-6
    • EN300-1990535
    • インチ: 1S/C12H18N2O2S/c1-14-7-6-13-9-12(14)10-4-3-5-11(8-10)17(2,15)16/h3-5,8,12-13H,6-7,9H2,1-2H3
    • InChIKey: UAGAHDCIXYRMRK-UHFFFAOYSA-N
    • SMILES: S(C)(C1=CC=CC(=C1)C1CNCCN1C)(=O)=O

計算された属性

  • 精确分子量: 254.10889899g/mol
  • 同位素质量: 254.10889899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 350
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.8Ų
  • XLogP3: 0.4

2-(3-methanesulfonylphenyl)-1-methylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1990535-0.5g
2-(3-methanesulfonylphenyl)-1-methylpiperazine
1367938-16-6
0.5g
$1124.0 2023-09-16
Enamine
EN300-1990535-0.05g
2-(3-methanesulfonylphenyl)-1-methylpiperazine
1367938-16-6
0.05g
$983.0 2023-09-16
Enamine
EN300-1990535-0.1g
2-(3-methanesulfonylphenyl)-1-methylpiperazine
1367938-16-6
0.1g
$1031.0 2023-09-16
Enamine
EN300-1990535-2.5g
2-(3-methanesulfonylphenyl)-1-methylpiperazine
1367938-16-6
2.5g
$2295.0 2023-09-16
Enamine
EN300-1990535-5.0g
2-(3-methanesulfonylphenyl)-1-methylpiperazine
1367938-16-6
5g
$3396.0 2023-05-31
Enamine
EN300-1990535-0.25g
2-(3-methanesulfonylphenyl)-1-methylpiperazine
1367938-16-6
0.25g
$1078.0 2023-09-16
Enamine
EN300-1990535-1.0g
2-(3-methanesulfonylphenyl)-1-methylpiperazine
1367938-16-6
1g
$1172.0 2023-05-31
Enamine
EN300-1990535-10.0g
2-(3-methanesulfonylphenyl)-1-methylpiperazine
1367938-16-6
10g
$5037.0 2023-05-31
Enamine
EN300-1990535-1g
2-(3-methanesulfonylphenyl)-1-methylpiperazine
1367938-16-6
1g
$1172.0 2023-09-16
Enamine
EN300-1990535-10g
2-(3-methanesulfonylphenyl)-1-methylpiperazine
1367938-16-6
10g
$5037.0 2023-09-16

2-(3-methanesulfonylphenyl)-1-methylpiperazine 関連文献

2-(3-methanesulfonylphenyl)-1-methylpiperazineに関する追加情報

Introduction to 2-(3-methanesulfonylphenyl)-1-methylpiperazine (CAS No. 1367938-16-6)

2-(3-methanesulfonylphenyl)-1-methylpiperazine, identified by its Chemical Abstracts Service (CAS) number 1367938-16-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine class, characterized by its six-membered aromatic ring containing two nitrogen atoms. The presence of a methanesulfonyl group at the 3-position of the phenyl ring and a methyl group at the 1-position of the piperazine ring endows it with unique chemical and pharmacological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural features of 2-(3-methanesulfonylphenyl)-1-methylpiperazine contribute to its potential applications in medicinal chemistry. Specifically, the methanesulfonyl group enhances lipophilicity and metabolic stability, while the piperazine moiety is known for its ability to modulate biological pathways by interacting with neurotransmitter receptors. These characteristics have positioned this compound as a candidate for further exploration in the development of drugs targeting neurological and cardiovascular disorders.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric properties of 2-(3-methanesulfonylphenyl)-1-methylpiperazine. Studies suggest that this compound may exhibit binding affinity to serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in conditions such as depression, anxiety, and cognitive dysfunction. The methanesulfonylphenyl moiety is believed to play a crucial role in anchoring the molecule within the binding pocket, while the methylpiperazine group contributes to optimal interactions through hydrogen bonding and hydrophobic effects.

In vitro studies have demonstrated that derivatives of 2-(3-methanesulfonylphenyl)-1-methylpiperazine can modulate neurotransmitter release and receptor activity. For instance, modifications at the 3-position of the phenyl ring with different substituents have been shown to alter receptor selectivity and efficacy. These findings highlight the compound's potential as a scaffold for designing novel therapeutics with improved pharmacokinetic profiles and reduced side effects.

The synthesis of 2-(3-methanesulfonylphenyl)-1-methylpiperazine involves multi-step organic reactions, including nucleophilic substitution, sulfonylation, and piperazine ring formation. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. The development of efficient synthetic routes is essential for scaling up production and enabling further preclinical investigations.

Current research in medicinal chemistry emphasizes the importance of structure-activity relationships (SAR) in drug design. 2-(3-methanesulfonylphenyl)-1-methylpiperazine serves as a key intermediate in exploring SAR by allowing systematic modifications to assess their impact on biological activity. For example, replacing the methyl group at the 1-position with other alkyl or aryl groups can provide insights into how steric and electronic factors influence receptor binding.

The compound's potential extends beyond traditional pharmaceutical applications. Its unique structural motifs make it suitable for use in agrochemicals and specialty chemicals, where similar piperazine derivatives are employed as growth regulators or pest control agents. The versatility of 2-(3-methanesulfonylphenyl)-1-methylpiperazine underscores its significance as a building block in industrial chemistry.

Regulatory considerations play a critical role in the development and commercialization of compounds like 2-(3-methanesulfonylphenyl)-1-methylpiperazine. Compliance with Good Manufacturing Practices (GMP) ensures that synthetic processes meet stringent quality standards. Additionally, toxicological assessments are conducted to evaluate potential hazards associated with exposure to this compound during production and handling.

The future direction of research on 2-(3-methanesulfonylphenyl)-1-methylpiperazine includes exploring its role in drug discovery pipelines targeting complex diseases such as Alzheimer's disease and chronic pain syndromes. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress by leveraging interdisciplinary approaches combining organic synthesis, biochemistry, and computational biology.

In conclusion, 2-(3-methanesulfonylphenyl)-1-methylpiperazine (CAS No. 1367938-16-6) represents a promising compound with diverse applications in pharmaceuticals and industrial chemistry. Its unique structural features offer opportunities for developing innovative therapeutics while serving as a versatile intermediate in synthetic chemistry. Continued research efforts will further elucidate its potential benefits and expand its utility across multiple domains.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd